7-chloro-N-ethyl-5-methyl-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound belonging to the benzofuran class, which is notable for its diverse biological activities and potential applications in medicinal chemistry. The compound features a unique structure characterized by a benzofuran moiety with chloro and methyl substitutions, contributing to its reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 211.69 g/mol.
The presence of the chlorine atom at the 7-position and the ethyl amine group enhances its pharmacological potential, making it a subject of interest in drug development. The compound's structure allows for various chemical modifications, which can lead to derivatives with enhanced efficacy or selectivity for specific biological targets.
These reactions are crucial for modifying the compound to enhance its biological activity or create new derivatives for research purposes.
The biological activity of 7-chloro-N-ethyl-5-methyl-2,3-dihydro-1-benzofuran-3-amine is significant due to its ability to interact with various receptors and enzymes. It has been studied for:
Research into its mechanism of action suggests that it may bind to specific molecular targets, thereby modulating their activity and influencing related biological pathways.
The synthesis of 7-chloro-N-ethyl-5-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves several key steps:
7-chloro-N-ethyl-5-methyl-2,3-dihydro-1-benzofuran-3-amine has several applications across different fields:
Interaction studies are essential for understanding the pharmacological potential of 7-chloro-N-ethyl-5-methyl-2,3-dihydro-1-benzofuran-3-amine. These studies typically focus on:
These studies guide further modifications to enhance efficacy and selectivity.
Several compounds share structural similarities with 7-chloro-N-ethyl-5-methyl-2,3-dihydro-1-benzofuran-3-amine. Here are some notable examples:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| 7-Chloro-2,3-dihydrobenzofuran-3-amines | 93975740 | Lacks ethyl group; simpler structure |
| (R)-7-Chloro-dihydrobenzofuran | 1213334 | Chiral variant; different stereochemistry |
| (S)-7-Chloro-dihydrobenzofuran | 1228550 | Chiral variant; different stereochemistry |
| 7-Chloro-N-propylbenzofuran | Not listed | Propyl group instead of ethyl |
| 5-Fluoro-N-methylbenzofuran | 1556112 | Fluorine substitution at position 5 |
The uniqueness of 7-chloro-N-ethyl-5-methyl-2,3-dihydro-1-benzofuran-3-amine lies in its specific substitution pattern involving both chloro and methyl groups on the benzofuran ring. This configuration significantly influences its chemical reactivity and biological properties compared to its analogs .